This moiety has garnered significant interest in scientific research, particularly in medicinal chemistry, due to its presence in compounds exhibiting biological activity. Notably, it has been explored as a key component in the development of selective antagonists for the A2B adenosine receptor, a potential target for treating asthma [].
For instance, in the synthesis of 8-(1-(3-(trifluoromethyl) benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl xanthine (CVT 6975), a potent and selective A2B adenosine receptor antagonist, the key step involved the alkylation of 8-(1H-pyrazol-4-yl)-1,3-dipropyl xanthine with 3-(trifluoromethyl)benzyl bromide [].
For example, in a study investigating the adenosine receptor affinity profile of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, molecular docking was used to analyze the binding mode of compounds containing the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole-4-yl moiety with different adenosine receptor subtypes [].
The mechanism of action for compounds containing the 1-(3-trifluoromethylbenzyl)-1H-pyrazol-4-yl moiety is dependent on the specific target and overall structure of the molecule. In the case of A2B adenosine receptor antagonists, this moiety is thought to interact with specific amino acid residues within the receptor's binding pocket, thereby blocking the binding of adenosine and inhibiting downstream signaling [, ].
The primary research applications of the 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-yl moiety stem from its presence in biologically active compounds. One prominent example is its role in developing potent and selective A2B adenosine receptor antagonists. These antagonists have shown promise as potential therapeutic agents for treating asthma by inhibiting the adenosine-mediated bronchial hyperresponsiveness [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2